CNX-011-67 CNX-011-67 CNX-011-67 is a highly potent and selective small molecule agonist with an EC50 of 0.24 nM towards human GPR40. CNX-011-67 suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. CNX-011-67 enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1555117
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CNX-011-67

CAS No.:

Cat. No.: VC1555117

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* For research use only. Not for human or veterinary use.

CNX-011-67 -

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Appearance Solid powder

Introduction

Pharmacological Properties

Potency and Selectivity

CNX-011-67 exhibits exceptional potency as a GPR40 agonist, with an EC50 value of 0.24 nM toward human GPR40, indicating its high affinity for the target receptor. This impressive potency places CNX-011-67 among the most effective GPR40 agonists investigated to date. The compound demonstrates remarkable selectivity for GPR40, minimizing off-target effects that could potentially lead to adverse reactions or reduced therapeutic efficacy. This high selectivity is crucial for developing targeted treatments for diabetes that can effectively modulate insulin secretion without disrupting other physiological processes.

Preclinical Studies

In Vivo Studies in ZDF Rats

The most comprehensive preclinical evaluation of CNX-011-67 comes from studies conducted in male Zucker diabetic fatty (ZDF) rats, a well-established animal model of type 2 diabetes characterized by obesity, insulin resistance, and progressive beta-cell dysfunction. In these studies, seven-week-old male ZDF rats were treated with CNX-011-67 at a dose of 5 mg/kg twice daily for seven weeks. The treatment regimen was designed to assess both the acute effects of the compound on glucose homeostasis and its long-term impact on disease progression and beta-cell function .

Metabolic Effects and Insulin Signaling

Effects on Insulin Secretion and Beta-Cell Function

CNX-011-67 demonstrates remarkable effects on enhancing insulin secretion in response to glucose stimulation. During the oral glucose tolerance test (OGTT) conducted after 6 weeks of treatment, ZDF rats treated with CNX-011-67 exhibited significantly higher insulin secretion compared to control animals. The 0-30 minute insulin area under the curve (AUC) was significantly higher in treated animals (291 ± 11 vs. 249 ± 11, p < 0.05), while the corresponding glucose AUC was significantly lower (6389 ± 207 vs. 8964 ± 576, p < 0.01). Similarly, the 0-120 minute insulin AUC was significantly elevated (1093 ± 46 vs. 926 ± 52, p < 0.05) with a corresponding reduction in glucose AUC. These findings clearly demonstrate that CNX-011-67 enhances the insulin secretory response to glucose challenge, contributing to improved glucose tolerance .

Beyond its acute effects on insulin secretion, CNX-011-67 also preserves and enhances beta-cell function over the long term. Treatment with the compound led to a significant increase in pancreatic and duodenal homeobox 1 (PDX1) expression in beta cells. PDX1 is a critical transcription factor that regulates insulin gene expression and is essential for maintaining beta-cell identity and function. The enhanced PDX1 expression observed with CNX-011-67 treatment correlates with increased insulin content in the pancreatic islets and suggests that the compound may promote beta-cell preservation and potentially regeneration. Additionally, CNX-011-67 treatment reduced beta-cell apoptosis, further contributing to the maintenance of functional beta-cell mass, which is crucial for long-term glycemic control in diabetes .

Improvement in Insulin Signaling and Peripheral Glucose Utilization

Effects on Lipid Metabolism

CNX-011-67 demonstrates beneficial effects on lipid parameters that are often dysregulated in diabetes and contribute to insulin resistance and beta-cell dysfunction. After just three weeks of treatment, CNX-011-67-treated ZDF rats exhibited significantly reduced plasma free fatty acid (FFA) levels (0.97 ± 0.05 mmol/L vs. 1.27 ± 0.02 mmol/L, p < 0.01) and triglyceride levels (263 ± 20 mg/dL vs. 370 ± 16 mg/dL, p < 0.01) compared to untreated ZDF controls. These improvements in lipid parameters have important implications for diabetes management, as elevated FFAs and triglycerides contribute to insulin resistance, beta-cell lipotoxicity, and the progression of diabetic complications .

The reduction in circulating lipids with CNX-011-67 treatment may contribute to its beneficial effects on insulin sensitivity and beta-cell function. Elevated FFAs are known to impair insulin signaling in peripheral tissues and contribute to beta-cell dysfunction through lipotoxic mechanisms. By reducing FFA levels, CNX-011-67 may alleviate these detrimental effects, complementing its direct action on GPR40 in beta cells. The improvement in lipid parameters, combined with enhanced insulin secretion and signaling, creates a comprehensive therapeutic effect that addresses multiple aspects of the pathophysiology of type 2 diabetes .

ParameterEffect ObservedSignificance
Onset of HyperglycemiaDelayed by 3 weeksp < 0.05
Fasting Glucose (End of Study)133 ± 12 mg/dL vs. 204 ± 32 mg/dL in controlsp < 0.05
Fed Glucose (End of Study)305 ± 41 mg/dL vs. 403 ± 31 mg/dL in controlsp < 0.05
Postprandial Glucose AUC18% reduction compared to controlsp < 0.05
Insulin AUC (0-120 min in OGTT)1093 ± 46 vs. 926 ± 52 in controlsp < 0.05
Glucose AUC (0-120 min in OGTT)Significantly lower compared to controlsp < 0.01
Fasting Free Fatty Acids0.97 ± 0.05 mmol/L vs. 1.27 ± 0.02 mmol/L in controlsp < 0.01
Triglyceride Levels263 ± 20 mg/dL vs. 370 ± 16 mg/dL in controlsp < 0.01
PDX1 ExpressionSignificantly increased compared to controlsp < 0.05
Beta-cell ApoptosisSignificantly reduced compared to controlsp < 0.05

The data presented in Table 1 demonstrate that CNX-011-67 treatment consistently improves multiple aspects of diabetes pathophysiology, including glycemic control, insulin secretion, lipid parameters, and beta-cell health. These comprehensive benefits suggest that CNX-011-67 may offer advantages over existing diabetes therapies that typically address only one aspect of the disease .

In Vitro Effects on Islet Function

CNX-011-67 has also been evaluated for its effects on isolated pancreatic islets under various conditions, providing insights into its direct actions on beta-cell function. Table 2 summarizes the key in vitro findings that complement the in vivo data and further support the therapeutic potential of CNX-011-67.

Table 2: Effects of CNX-011-67 on Isolated Pancreatic Islets

ParameterEffect ObservedExperimental Condition
Glucose-Stimulated Insulin SecretionSignificantly enhancedRat islets under glucolipotoxic conditions
Insulin Gene TranscriptionIncreasedRat islets under glucolipotoxic conditions
Islet Insulin ContentIncreasedRat islets under glucolipotoxic conditions
Islet ATP ContentIncreasedRat islets under glucolipotoxic conditions
TXNIP mRNA ExpressionReducedRat islets under glucolipotoxic conditions
CHOP mRNA ExpressionReducedRat islets under glucolipotoxic conditions
Glucagon SecretionSuppressedRat islets under glucolipotoxic conditions
Glucose ResponsivenessEnhancedIslets from type 2 diabetic patients
Insulin SecretionEnhancedIslets from type 2 diabetic patients
Islet Insulin ContentIncreasedIslets from type 2 diabetic patients

The in vitro data presented in Table 2 provide mechanistic insights into how CNX-011-67 improves beta-cell function and preserves beta-cell health under diabetic conditions. The compound's ability to enhance insulin secretion while simultaneously protecting beta cells from stress and dysfunction suggests that it may have the potential to modify the progressive nature of type 2 diabetes by addressing the fundamental beta-cell defects that characterize the disease .

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